molecular formula C7H9NO2 B1329608 1-Methylpyrrole-2-acetic acid CAS No. 21898-59-9

1-Methylpyrrole-2-acetic acid

Cat. No. B1329608
CAS RN: 21898-59-9
M. Wt: 139.15 g/mol
InChI Key: SYYOUHJJSOLSJD-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-acetic acid is a chemical compound that has been studied in various contexts, including its role in ionic liquids, its potential as a precursor in the biosynthesis of tropane alkaloids, and its interactions with other compounds in chemical reactions. While it has been investigated for its potential in forming ionic liquids, it has been found to be a poor precursor for tropane alkaloids in plants .

Synthesis Analysis

The synthesis of 1-Methylpyrrole-2-acetic acid and related compounds has been explored in several studies. For instance, specific isotopically labeled versions of this compound were synthesized to investigate its role as a precursor in the biosynthesis of tropane alkaloids . Additionally, the synthesis of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been reported, which involved the reaction of 2-hydroxypyridine and chloroacetic acid . The synthesis of 2-arylpyrrolo[2,3,4-kl]acridin-1(2H)-ones using acetic acid as a catalyst under solvent-free conditions also relates to the chemistry of pyrrole-acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been characterized by techniques like X-ray diffraction, revealing a ketonic configuration without a betaine structure and the presence of intermolecular hydrogen bonds . Similarly, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been studied using NMR spectral and X-ray data .

Chemical Reactions Analysis

1-Methylpyrrole-2-acetic acid has been involved in various chemical reactions. For example, the photoaddition of stilbene to 1-methylpyrrole in the presence of protic solvents like acetic acid has been studied, leading to the formation of different pyrrole derivatives . Lithiation reactions of pyrrol-2-acetic acids have also been performed to synthesize 2-alkylpyrroles, demonstrating the reactivity of the pyrrole-acetic acid moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methylpyrrole-2-acetic acid derivatives have been analyzed in several studies. Protic ionic liquids based on oligomeric anions derived from N-methylpyrrolidine-acetic acid mixtures have been examined for their fluidity and conductivity, providing insights into the ionicity and dissociation behavior of these mixtures . The absorption and fluorescence spectra of complexes formed between 2-methylaminopyridine and acetic acid have been characterized, indicating the formation of weak bands attributed to the 2(1H)-pyridinimine moiety .

Scientific Research Applications

Pyrolysis of Polysaccharides

1-Methylpyrrole-2-acetic acid is involved in the pyrolysis of polysaccharides, specifically in the formation of acetic acid during the pyrolytic process. The study delves into the pyrolytic behavior of various naturally occurring and synthetic polysaccharides, emphasizing the chemical mechanisms involved in the formation of small carbon compounds, including acetic acid. The formation of acetic acid and other compounds is influenced by linkage types and the presence of inorganic additives, shedding light on the complex pathways and mechanisms in polysaccharide pyrolysis Ponder & Richards, 1994.

Acidizing Operations in Oil and Gas

The organic acid variants, including 1-Methylpyrrole-2-acetic acid, are reviewed for their roles in acidizing operations within carbonate and sandstone formations. While hydrochloric acid is commonly used, its drawbacks have led to the exploration of organic acids as alternatives. This review comprehensively covers the advancements, technology, and issues associated with the use of organic acids in these operations, providing an in-depth understanding of their applications and limitations Alhamad et al., 2020.

Cell Death Regulation in Yeasts

Acetic acid, a component related to 1-Methylpyrrole-2-acetic acid, is studied for its role in regulating cell death in yeasts. This review compiles studies performed with lethal concentrations of acetic acid, providing insights into the regulated cell death mechanisms induced by acetic acid. This understanding is crucial for designing improved strategies in biotechnology and biomedicine Chaves et al., 2021.

Carboxylic Acids Reactive Extraction

1-Methylpyrrole-2-acetic acid is relevant in the context of reactive extraction of carboxylic acids using organic solvents and supercritical fluids. This review discusses the efficiency of acetic acid extraction and the benefits of using supercritical CO2, highlighting the environmentally benign and non-polluting characteristics of this solvent. The process is considered efficient and competitive compared to other separation methods Djas & Henczka, 2018.

Organic Acids in Stimulation Purposes

The paper reviews the use of organic acids, including 1-Methylpyrrole-2-acetic acid, for stimulation purposes in oil and gas operations. The focus is on their retardation performance, solubility of reaction product salts, and applications such as reducing corrosion rate, dissolving drilling mud filter cakes, and acting as iron-sequestering agents. The review provides a comprehensive guide for researchers and differentiates between various applications of organic acids Alhamad et al., 2020.

Safety And Hazards

The safety data sheet for 1-Methylpyrrole-2-acetic acid indicates that it has a GHS07 classification, with hazard statements H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(8)5-7(9)10/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYOUHJJSOLSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176302
Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrole-2-acetic acid

CAS RN

21898-59-9
Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Record name 1-methyl-1H-pyrrole-2-acetic acid
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Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (65 ml) was added dropwise to a solution of methyl 1-methyl-1H-pyrrole-2-acetate (0.326 mol) in ethanol (300 ml) and the mixture was refluxed for 4 hours. The mixture was evaporated till dryness. The residue was taken up in dichloromethane and an aqueous potassium carbonate solution (10%) and extracted with dichloromethane. The organic layer was dried (MgSO4) and evaporated. The residue (48.8 g) was taken up in 1,1'-oxybisethane and the precipitate was filtered off, yielding 45.3 g (90%) of 1-methyl-1H-pyrrole-2-acetic acid, hydrazine (interm. 7).
Quantity
65 mL
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0.326 mol
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 3.67 g. (0.015 mole) of 5-(ρ-toluoyl)-1-methyl-pyrrole-2-acetonitrile, 24 ml. of 1N sodium hydroxide, and 50 ml. of 95% ethanol is stirred and refluxed for twenty-four hours. The resulting solution is poured into ice acidified with dilute hydrochloric acid. A white solid precipitates which is extracted into ether. The ether phase is washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent is evaporated and a white solid, 5-ρ-toluoyl)-1-methylpyrrole-2-acetic acid, is obtained which is recrystallized twice from isopropanol, M.P., 155°-157° C.
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0.015 mol
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Synthesis routes and methods III

Procedure details

A 50 ml round-bottomed flask, fitted with magnetic stirrer, oil bath preheated to 56° C. and addition funnel, is charged with a solution of 2.28 g (13.1 mmol, 3.47 eq) sodium hydroxulfite in 6 ml H2O+2 ml of the above KOH solution. To this reaction mixture is added a solution of 0.86 g (3.77 mmol) 1-methyl-α-trichloromethylpyrrole-2-methanol in 3 ml methanol, and then the remaining KOH solution is added dropwise over 5 min. After 1.5 hours, the flask is cooled and the reaction is washed with 15 ml Et2O. The aqueous phase is acidified with concentrated HCl to give pH 1-2, saturated with solid NaCl, and extracted three times with 30 ml of Et2O. The latter organic extracts are combined and dried over Na2SO4. The solvent is removed under reduced pressure to afford 0.40 g (76%) of crude 1-methylpyrrole-2-acetic acid.
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2.28 g
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6 mL
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0.86 g
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3 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpyrrole-2-acetic acid
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Reactant of Route 6
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1-Methylpyrrole-2-acetic acid

Citations

For This Compound
25
Citations
HD Choi, JJ Ma - Yakhak Hoeji, 1992 - koreascience.kr
A facile method for tolmetin, which is a potent antiinflammatory agent, is described. Friedel-Crafts reaction of 1-methylpyrrole with ethyl ${\alpha}-chloro-{\alpha}-(methylthio) acetate $(1) …
Number of citations: 1 koreascience.kr
V Háda, A Tungler, L Szepesy - Applied Catalysis A: General, 2001 - Elsevier
… N,N′-dicyclohexylcarbodiimide (7.42 g (0.036 mol)) was dissolved in 50 ml CHCl 3 , and to this solution 5.00 g (0.036 mol) 1-methylpyrrole-2-acetic acid in 50 ml CHCl 3 was added …
Number of citations: 27 www.sciencedirect.com
DD Sumner, PG Dayton, SA Cucinell… - Drug Metabolism and …, 1975 - Citeseer
Materials and Methods Labeled Drug. Generally tritium-labeled tolmetin was prepared by New England Nuclear Corp.(Boston, Mass.) by catalytic tritium exchange in acetic acid solution…
Number of citations: 34 citeseerx.ist.psu.edu
A Tungler, L Hegedûs, V Háda, T Máthé… - Catalysis of Organic …, 2000 - books.google.com
… From 5.0 g (36 mmol) 1methylpyrrole-2-acetic acid, which was synthesized in a three-step synthesis developed in our laboratory, 8.54 g (95%) 4 was obtained as yellowish oil. The …
Number of citations: 4 books.google.com
Q Chen, GA Doss, EC Tung, W Liu, YS Tang… - Drug metabolism and …, 2006 - ASPET
Although zomepirac (ZP) and tolmetin (TM) induce anaphylactic reactions and form reactive acyl glucuronides, a direct link between the two events remains obscure. We report herein …
Number of citations: 63 dmd.aspetjournals.org
Q Zhu, Y Wang, H Zhang, R Duan, C Chen… - Applied Catalysis B …, 2017 - Elsevier
… The photocatalytic reduction intermediates radical dot CH 2 COOH was identified by its characteristic addition to N-methylpyrrole, producing 1-methylpyrrole-2-acetic acid (Eqs. (3) and (…
Number of citations: 12 www.sciencedirect.com
A Mancinelli, G Bruno, G Cardace, E Morabito… - … of Chromatography A, 1991 - Elsevier
A simple and reliable high-performance liquid chromatographic method is described for the quantitative analysis of the new non-steroidal anti-inflammatory agent Med 15 and its …
Number of citations: 18 www.sciencedirect.com
ML Selley, J Glass, EJ Triggs… - Clinical Pharmacology & …, 1975 - Wiley Online Library
… been presented6 , 13 showing tolmetin to be excreted in the urine almost entirely as metabolites, one of which, the dicarboxylic acid 5(p-carboxybenzoyl)-1-methylpyrrole-2acetic acid, …
Number of citations: 40 ascpt.onlinelibrary.wiley.com
R Hanafi, H Spahn-Langguth, L Mahran, O Heikal… - Chromatographia, 2012 - Springer
… The non-steroidal anti-inflammatory drug tolmetin (TOL; 5-[4′-methylbenzolyl]-1-methylpyrrole-2-acetic acid) commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and …
Number of citations: 7 link.springer.com
BM El-Haj, SBM Ahmed - Molecules, 2020 - mdpi.com
… by the hydroxylation of the benzylic methyl group to the active hydroxymethyl derivative, which is further oxidized to the inactive 5-p-carboxybenzoyl-1-methylpyrrole-2-acetic acid in rat, …
Number of citations: 13 www.mdpi.com

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